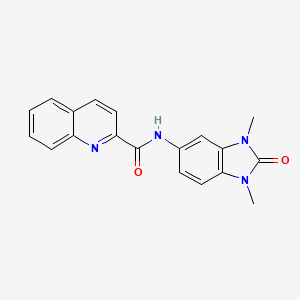
4-(1-pyrrolidinylmethyl)benzamide
説明
4-(1-pyrrolidinylmethyl)benzamide, also known as PMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMA is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
科学的研究の応用
Luminescent Properties and Enhanced Emission
4-(1-pyrrolidinylmethyl)benzamide derivatives have been studied for their luminescent properties. Srivastava et al. (2017) reported on compounds demonstrating luminescence in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds showed mechanochromic properties and multi-stimuli response, underlining their potential in optical applications (Srivastava et al., 2017).
Antitumor Activity
A derivative of 4-(1-pyrrolidinylmethyl)benzamide, MGCD0103, was described by Zhou et al. (2008) as a histone deacetylase (HDAC) inhibitor with significant antitumor activity. This compound selectively inhibits HDACs and has shown promise in cancer treatment (Zhou et al., 2008).
Synthesis Techniques
Research has focused on improving the synthesis techniques for benzamide derivatives, including those related to 4-(1-pyrrolidinylmethyl)benzamide. Dian (2010) described an improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, highlighting the importance of optimizing reaction conditions for higher yield and simpler processes (Dian, 2010).
Anti-Fatigue Effects
Wu et al. (2014) explored the anti-fatigue effects of benzamide derivatives in mice. Their study demonstrated that certain derivatives enhanced the forced swimming capacity of mice, suggesting potential applications in fatigue management (Wu et al., 2014).
Structural Analysis
Structural analysis of N-(pyridin-2-ylmethyl)benzamide derivatives has been a focus area, with studies like those by Artheswari et al. (2019) contributing to a deeper understanding of molecular orientation and bonding in these compounds (Artheswari et al., 2019).
Application in Monoclonal Antibody Production
Aki et al. (2021) identified a derivative of 4-(1-pyrrolidinylmethyl)benzamide that improved monoclonal antibody production in Chinese hamster ovary cell culture. This compound demonstrated potential for enhancing cell-specific antibody production, highlighting its importance in biotechnological applications (Aki et al., 2021).
特性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-5-3-10(4-6-11)9-14-7-1-2-8-14/h3-6H,1-2,7-9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEASPASLXBYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4441186.png)
![3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4441202.png)

![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)

![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)
![N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)
![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)